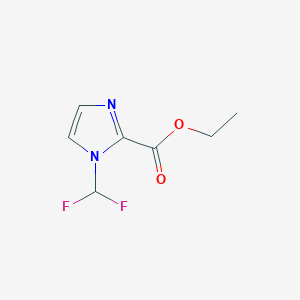

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester

Descripción general

Descripción

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a difluoromethyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carboxylic acid with difluoromethylating agents under controlled conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The resulting intermediate is then esterified using ethanol and an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms of the compound.

Common Reagents and Conditions:

Substitution: Nucleophilic reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substituted imidazole derivatives

- Carboxylic acids

- Alcohols and other reduced forms

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester serves as a key intermediate in the synthesis of various bioactive compounds. The imidazole derivatives are known for their role as enzyme inhibitors, particularly in the context of drug development targeting specific diseases.

Enzyme Inhibition

- PDE10A Inhibitors : The compound has been explored for its potential as a phosphodiesterase 10A (PDE10A) inhibitor, which is relevant in treating neurological disorders such as schizophrenia. PDE10A inhibitors can enhance dopaminergic signaling, providing therapeutic benefits .

- Carbapenem Resistance : Recent studies have shown that derivatives of imidazole-2-carboxylic acid can reverse antibiotic resistance in Gram-negative bacteria by inhibiting metallo-β-lactamases. This positions this compound as a candidate for developing new antibiotics .

Agricultural Applications

In agriculture, compounds with difluoromethyl groups have been utilized as fungicides. The difluoromethyl moiety enhances the biological activity of certain fungicidal agents.

Fungicidal Activity

- Succinate Dehydrogenase Inhibitors : this compound is being investigated for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors. These compounds are effective against a range of fungal pathogens, making them valuable in crop protection strategies .

Synthesis and Derivatives

The synthesis of this compound involves several methods that emphasize efficiency and yield. Various synthetic routes have been documented, highlighting its versatility in producing derivatives with enhanced biological properties.

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Method A | Reaction of imidazole derivatives with difluoromethylation agents | High |

| Method B | Cycloaddition reactions involving ethyl isocyanoacetate | Moderate |

| Method C | Hydrolysis of esters under basic conditions | Variable |

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of imidazole-2-carboxylic acid exhibited significant antimicrobial activity against resistant strains of bacteria. The introduction of the difluoromethyl group was found to enhance the potency against target pathogens .

Case Study 2: Agricultural Efficacy

Field trials have shown that formulations containing difluoromethylated imidazoles significantly reduce fungal infections in crops compared to traditional fungicides. This highlights the compound's potential in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparación Con Compuestos Similares

- 1-Trifluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester

- 1-Methyl-1H-imidazole-2-carboxylic acid ethyl ester

- 1-Difluoromethyl-1H-pyrazole-2-carboxylic acid ethyl ester

Uniqueness: 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles .

Actividad Biológica

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester is a synthetic organic compound notable for its potential biological activities, particularly in the fields of cancer therapy and inflammation control. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 194.15 g/mol

The compound features a difluoromethyl group attached to an imidazole ring, which is linked to a carboxylic acid ethyl ester. The presence of fluorine atoms is significant as they enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific kinases and enzymes involved in critical signaling pathways related to cancer progression and inflammation.

- Receptor Modulation : It may influence receptor activity, thereby affecting cellular responses associated with inflammatory processes and tumor growth.

Anticancer Properties

Research indicates that derivatives of imidazole compounds exhibit significant anticancer activities:

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Inhibition of Tubulin Polymerization : Some compounds within this class inhibit tubulin polymerization, which is essential for mitosis, thereby preventing cancer cell division.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties:

- Inhibition of Cytokine Release : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation.

- Targeting MAPK Pathways : The inhibition of p38 MAPK signaling pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Study on ENPP1 Inhibition : A recent study identified imidazole derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a key player in immune regulation. The compound exhibited significant inhibitory activity with an IC50 value in the nanomolar range, indicating its potential use in cancer immunotherapy .

- Molecular Docking Studies : Computational studies have predicted the binding affinities of this compound with various proteins involved in cancer and inflammation pathways. These docking studies reveal critical interactions that could inform future drug design efforts .

- Antimicrobial Activity : Additional studies have explored the antimicrobial properties of related compounds, demonstrating moderate to excellent activities against various pathogens . This suggests that the imidazole framework may also confer antimicrobial benefits.

Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 1-(difluoromethyl)imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-13-6(12)5-10-3-4-11(5)7(8)9/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMRIUJTWAFOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.